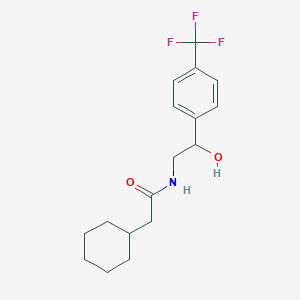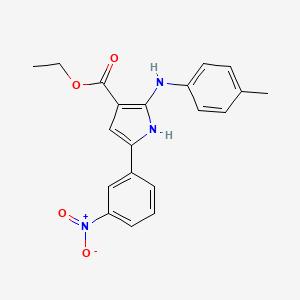
ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrrole family and has a unique chemical structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR signaling pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate has been shown to have several biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells and bacterial strains.
2. Induction of apoptosis: Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate has been shown to induce apoptosis in cancer cells, leading to their death.
3. Anti-inflammatory effects: This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate in lab experiments include:
1. Its unique chemical structure makes it a valuable building block for the synthesis of other organic compounds.
2. Its potential applications in various fields of scientific research make it a promising candidate for further investigation.
However, there are also some limitations to using this compound in lab experiments, including:
1. Its synthesis requires the use of specialized equipment and expertise.
2. Its mechanism of action is not fully understood, making it difficult to optimize its use in various scientific applications.
Future Directions
There are several future directions for the research of ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate. Some of these directions include:
1. Further investigation of its anticancer properties and its potential use in the development of new cancer therapies.
2. Optimization of its synthesis to make it more accessible for use in various scientific applications.
3. Investigation of its potential use as an antibacterial agent.
4. Exploration of its potential use in the treatment of inflammatory diseases.
In conclusion, ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and potential applications make it a valuable candidate for further investigation.
Synthesis Methods
The synthesis of ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate involves the reaction of 3-nitrobenzaldehyde, 4-toluidine, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product.
Scientific Research Applications
Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. Some of the notable areas of research include:
1. Cancer Research: Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
2. Antibacterial Research: Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate has also been studied for its antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
3. Organic Synthesis: This compound has also been used as a building block for the synthesis of other organic compounds. Its unique chemical structure makes it a valuable precursor for the synthesis of various pyrrole derivatives.
properties
IUPAC Name |
ethyl 2-(4-methylanilino)-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-20(24)17-12-18(14-5-4-6-16(11-14)23(25)26)22-19(17)21-15-9-7-13(2)8-10-15/h4-12,21-22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYKVFDTOMVDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)
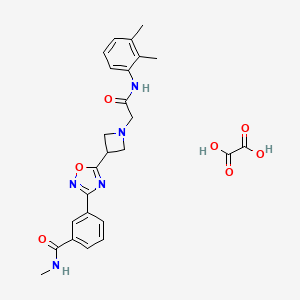
![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)

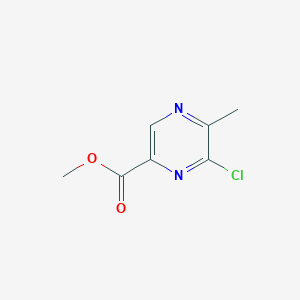
![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)


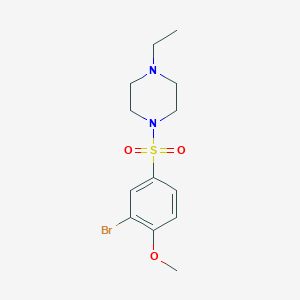

![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)
